molecular formula C24H30O7 B1678942 Nirtetralin CAS No. 50656-78-5

Nirtetralin

Cat. No. B1678942
CAS RN: 50656-78-5
M. Wt: 430.5 g/mol
InChI Key: LHQDZANQXMRHIV-XGHQBKJUSA-N
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Description

Nirtetralin is a natural product derived from plant sources . It has an empirical formula of C24H30O7 and a molecular weight of 430.49 . It’s a lignan, a type of organic compound found in plants .


Molecular Structure Analysis

The molecular structure of Nirtetralin is represented by the SMILES string COC[C@H]1Cc2cc3OCOc3c(OC)c2C@Hc4ccc(OC)c(OC)c4 . This indicates the arrangement of atoms and their connectivity in the molecule .

Scientific Research Applications

  • Anti-Hepatitis B Virus Activities : Nirtetralin B has shown significant anti-hepatitis B virus activities both in vitro and in vivo. In vitro studies using the HepG2.2.15 liver cell line demonstrated that Nirtetralin B effectively suppressed the secretion of hepatitis B virus antigens in a dose-dependent manner. In vivo studies using duck hepatitis B virus-infected ducks revealed that Nirtetralin B significantly reduced serum DHBV DNA, HBsAg, HBeAg, ALT, and AST levels, indicating its potential as a treatment for hepatitis B infection (Liu et al., 2014).

  • Anti-inflammatory and Antiallodynic Actions : Studies have found that Nirtetralin and related lignans from Phyllanthus amarus exhibit pronounced anti-inflammatory properties. These lignans, including Nirtetralin, significantly inhibited platelet activating factor (PAF)-induced paw oedema formation in mice. They also showed potential in reducing specific binding of PAF in mouse cerebral cortex membranes, suggesting a direct antagonistic action on PAF receptor binding sites. This indicates potential applications in treating inflammatory conditions (Kassuya et al., 2006).

  • Comparative Profiling in Phyllanthus Species : A study developed a method for profiling four lignans, including Nirtetralin, in different Phyllanthus species. This research is significant for identifying the best species for commercial cultivation and determining the suitable extraction solvent for lignan-enriched fractions. Such profiling is crucial for quality control of herbal formulations containing Phyllanthus species, highlighting the importance of Nirtetralin in phytochemical and pharmacological research (Patel et al., 2020).

Safety And Hazards

Nirtetralin is classified as a combustible solid . In case of exposure, it’s recommended to flush the eyes or skin with plenty of water, and seek medical attention . It’s also advised to avoid dust formation and breathing vapors, mist, or gas .

Future Directions

While Nirtetralin has shown promising results in suppressing HBV antigens, more research is needed to fully understand its potential therapeutic applications. Future studies could focus on its effects on other viruses, its potential use in treating liver disorders, and its safety and efficacy in clinical trials .

properties

IUPAC Name

(5R,6S,7S)-5-(3,4-dimethoxyphenyl)-4-methoxy-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O7/c1-25-11-16-8-15-10-20-23(31-13-30-20)24(29-5)22(15)21(17(16)12-26-2)14-6-7-18(27-3)19(9-14)28-4/h6-7,9-10,16-17,21H,8,11-13H2,1-5H3/t16-,17-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQDZANQXMRHIV-LZJOCLMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CC2=CC3=C(C(=C2C(C1COC)C4=CC(=C(C=C4)OC)OC)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H]1CC2=CC3=C(C(=C2[C@H]([C@@H]1COC)C4=CC(=C(C=C4)OC)OC)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40964894
Record name 5-(3,4-Dimethoxyphenyl)-4-methoxy-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydro-2H-naphtho[2,3-d][1,3]dioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40964894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+-)-Nirtetralin

CAS RN

50656-78-5
Record name Nirtetralin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50656-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nirtetralin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050656785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(3,4-Dimethoxyphenyl)-4-methoxy-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydro-2H-naphtho[2,3-d][1,3]dioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40964894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NIRTETRALIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84YF82N9YT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
515
Citations
J Patel, PS Nagar, K Pal, R Singh… - Journal of AOAC …, 2021 - academic.oup.com
Background Phyllanthus species exhibit a wide range of in vitro and in vivo pharmacological activities; however, little is known about the compounds present in the extracts that are …
Number of citations: 2 academic.oup.com
GD Zhang, WJ Zhang, YB Zhu - ||| Bangladesh Journal of …, 2015 - bdpsjournal.org
… On exposure to the nirtetralin, the virion particles were found to be decreased with an IC 50 … In the present experiment, selective toxicity of the nirtetralin was assessed using different …
Number of citations: 1 www.bdpsjournal.org
W Wei, X Li, K Wang, Z Zheng… - Phytotherapy Research, 2012 - Wiley Online Library
… Nirtetralin and nirtetralin A, … (nirtetralin A), 16.7 µm (nirtetralin B) and 97.2 µm (nirtetralin), IC 50 values for HBeAg of 17.4 µm (nirtetralin A), 69.3 µm (nirtetralin B) and 232.0 µm (nirtetralin…
Number of citations: 51 onlinelibrary.wiley.com
GE Schneiders, R Stevenson - Journal of the Chemical Society, Perkin …, 1982 - pubs.rsc.org
Structures previously suggested for hypophyllanthin, the major aryltetralin lignan constituent of Phyllanthus niruri are shown to be incorrect. The structure r-1-(3,4-dimethoxyphenyl)-6-…
Number of citations: 13 pubs.rsc.org
PA Ganeshpure, GE Schneiders, R Stevenson - Tetrahedron Letters, 1981 - Elsevier
… Printed in Crea.t Britain STRUCTURE AND SYNTHESIS OF HYPOPHYLLANTHIN, NIRTETRALIN, PHYLTETRALIN AND LIN … This proved to be the case and there was …
Number of citations: 28 www.sciencedirect.com
ASR Anjaneyulu, KJ Rao, LR Row, C Subrahmanyam - Tetrahedron, 1973 - Elsevier
… Nirtetralin and phyltetralin are shown to be 1-phenyl tetralins. On the basis of NMR and mass spectra, nirtetralin is … The NMR spectra of nirtetralin and its dibromo derivative are now …
Number of citations: 81 www.sciencedirect.com
P Satyanarayana, P Subrahmanyam… - Journal of natural …, 1988 - ACS Publications
… ), a well-known medicinal plant (1, 2), has yielded six lignans (3—5) of which two (phyllan-thin and niranthin) are members of the diarylbutane class and four (hypophyllanthin, nirtetralin…
Number of citations: 61 pubs.acs.org
CAL Kassuya, A Silvestre… - European journal of …, 2006 - Elsevier
… The local administration of nirtetralin, phyltetralin or niranthin (30 nmol/paw), similar to … amarus (100 μg/ml) and niranthin (30 μM), but not nirtetralin or phyltetralin (30 μM), decreased the …
Number of citations: 113 www.sciencedirect.com
RS Ward, P Satyanarayana, LR Row, BVG Rao - Tetrahedron Letters, 1979 - Elsevier
… the l3 C nmr spectra of nirtetralin and hypophyllanthin confirms structure (L)4 for nirtetralin … 2 _ The l3 C nmr spectra and mass spectra of nirtetralin and hypophyllanthin confirm that ring …
Number of citations: 33 www.sciencedirect.com
H Fan, W Zhang, J Wang, M Lv, P Zhang, Z Zhang… - Bioanalysis, 2015 - Future Science
… Hypophyllanthin, phyllanthin, nirtetralin and niranthin are the characteristic lignans isolated … of our knowledge, there is no report on the determination of nirtetralin in biological matrix. …
Number of citations: 7 www.future-science.com

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